3-(3,4-Dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
説明
This compound is a fluorinated quinolinone derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3, a 3,5-dimethylpiperidin-1-yl substituent at position 7, and a propyl chain at position 1 of the dihydroquinolin-4-one core. The sulfonyl and piperidinyl groups contribute to its steric and electronic profile, which may impact solubility, bioavailability, and target affinity.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-6-9-29-16-26(34(32,33)21-8-7-19(4)20(5)11-21)27(31)22-12-23(28)25(13-24(22)29)30-14-17(2)10-18(3)15-30/h7-8,11-13,16-18H,6,9-10,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZUSLSQRLAXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound is compared below with structurally related quinolinone derivatives, focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Findings :
Sulfonyl Group Variations :
- The 3,4-dimethylbenzenesulfonyl group in the target compound creates an asymmetric steric environment, which may reduce binding to flat hydrophobic pockets compared to the symmetrical 3,5-dimethylbenzenesulfonyl group in Analog 1 .
- The 3,5-dimethyl substitution in Analog 1 could enhance solubility due to reduced steric hindrance around the sulfonyl moiety.
In contrast, the morpholin-4-yl group in Analog 1 contains an oxygen atom, which enhances hydrogen-bonding capacity but may reduce cellular uptake due to higher polarity .
Pharmacological Implications: Piperidine derivatives are often associated with kinase inhibition (e.g., PI3K or CDK inhibitors), while morpholine-containing compounds are common in antimicrobial agents. These trends suggest divergent therapeutic potentials for the two analogs. The fluorine atom at position 6 in both compounds likely stabilizes the quinolinone core against metabolic oxidation, a feature critical for prolonged half-life.
Limitations in Available Data :
- No direct pharmacological or pharmacokinetic data for the target compound were found in the provided evidence. Comparisons are extrapolated from structural analogs and general medicinal chemistry principles.
Q & A
Q. Optimization strategies :
- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) improves solubility of hydrophobic intermediates .
- Catalyst tuning : Palladium(II) acetate with Xantphos enhances coupling efficiency .
- Yield monitoring : Use HPLC or LC-MS to track reaction progress and adjust stoichiometry .
Basic: How is the compound structurally characterized, and what analytical methods are prioritized?
Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C3, piperidine at C7) . For example, the 3,5-dimethylpiperidine protons appear as distinct multiplets in ¹H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 543.2) and fragmentation patterns .
- X-ray crystallography : Resolves steric effects from the 3,4-dimethylbenzenesulfonyl and propyl groups .
Priority : NMR and HRMS are essential for purity (>98%) and structural validation, while XRD is reserved for ambiguous cases .
Basic: What are the hypothesized biological targets and mechanisms of action?
Answer:
The compound’s quinoline core and sulfonyl/piperidine substituents suggest dual mechanisms:
- Antibacterial activity : Inhibition of DNA gyrase or topoisomerase IV, common in fluoroquinolones .
- Anticancer potential : Piperidine-substituted quinolines often target kinase signaling (e.g., PI3K/AKT) or tubulin polymerization .
Q. Experimental validation :
- Enzyme assays : Use purified DNA gyrase (from E. coli) or kinase panels to measure IC₅₀ values .
- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based results to rule out off-target effects .
- Purity verification : Re-test batches with ≥98% purity (via HPLC) to exclude confounding byproducts .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across ≥3 independent replicates .
Example : A study reporting weak antibacterial activity might have used non-standardized bacterial strains; repeating with ATCC strains clarifies results .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Answer:
The sulfonyl and fluoro groups may confer hydrolytic sensitivity. Stabilization approaches:
- pH buffering : Use phosphate buffer (pH 7.4) to prevent sulfonyl ester hydrolysis .
- Light protection : Store solutions in amber vials to avoid photodegradation of the quinoline core .
- Prodrug design : Mask the 4-ketone group as a hydrolyzable ester to enhance serum stability .
Accelerated stability testing : Conduct LC-MS stability screens at 40°C/75% RH for 4 weeks to predict shelf life .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Answer:
Prioritize modifications to the:
- Sulfonyl group : Replace 3,4-dimethyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Piperidine moiety : Test 3,5-dimethyl vs. 4-methyl analogs to reduce steric hindrance .
- Fluorine position : Compare C6-fluoro (current) with C8-fluoro derivatives for antibacterial potency .
Q. Methodology :
- Synthesize analogs via parallel chemistry .
- Screen against target panels (e.g., 10 kinases, 5 bacterial strains) .
Advanced: How to develop validated analytical methods for quantifying this compound in biological matrices?
Answer:
LC-MS/MS protocol :
Q. Validation parameters :
- Linearity : 1–1000 ng/mL (R² > 0.99).
- Recovery : ≥85% from plasma via protein precipitation (acetonitrile).
- Precision : ≤15% RSD intra-/inter-day .
Advanced: What computational modeling approaches predict target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina with DNA gyrase (PDB: 1KZN) or PI3Kγ (PDB: 1E7U) to identify binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperidine interaction .
- Free energy calculations (MM/PBSA) : Estimate ΔG binding for SAR prioritization .
Validation : Compare with mutagenesis data (e.g., Ala scanning of key gyrase residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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